molecular formula C31H30N4O5 B608310 methyl 2-hydroxy-3-[N-[1-(2-morpholin-4-ylacetyl)-2,3-dihydroindol-5-yl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate CAS No. 1613437-66-3

methyl 2-hydroxy-3-[N-[1-(2-morpholin-4-ylacetyl)-2,3-dihydroindol-5-yl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate

Cat. No.: B608310
CAS No.: 1613437-66-3
M. Wt: 538.604
InChI Key: JVDJHTYIWQIOCA-ZIADKAODSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

KBP-7018 is a synthetic organic compound known for its potent inhibitory effects on multiple tyrosine kinases. It is primarily recognized for its potential therapeutic applications in treating idiopathic pulmonary fibrosis by targeting angiogenesis and fibrosis pathways .

Preparation Methods

The synthesis of KBP-7018 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and typically involve advanced organic synthesis techniques. Industrial production methods focus on optimizing yield and purity while ensuring cost-effectiveness and scalability .

Chemical Reactions Analysis

KBP-7018 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify its functional groups, leading to different analogs.

    Substitution: Substitution reactions, particularly involving its aromatic rings, can yield various substituted products. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and specific catalysts. .

Scientific Research Applications

KBP-7018 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study multikinase inhibition and its effects on various biochemical pathways.

    Biology: Investigated for its role in modulating cellular processes related to fibrosis and angiogenesis.

    Medicine: Explored as a potential therapeutic agent for idiopathic pulmonary fibrosis and other fibrotic diseases.

    Industry: Utilized in the development of new pharmaceuticals targeting tyrosine kinases

Mechanism of Action

KBP-7018 exerts its effects by selectively inhibiting multiple tyrosine kinases, including c-KIT, RET, and platelet-derived growth factor receptors. These kinases play crucial roles in cellular signaling pathways involved in fibrosis and angiogenesis. By inhibiting these targets, KBP-7018 disrupts the signaling pathways, leading to reduced fibrosis and angiogenesis .

Comparison with Similar Compounds

KBP-7018 is unique due to its simultaneous targeting of multiple tyrosine kinases, making it a potent multikinase inhibitor. Similar compounds include:

KBP-7018 stands out due to its specific combination of targets and its potential for treating idiopathic pulmonary fibrosis.

Properties

CAS No.

1613437-66-3

Molecular Formula

C31H30N4O5

Molecular Weight

538.604

IUPAC Name

methyl 2-hydroxy-3-[N-[1-(2-morpholin-4-ylacetyl)-2,3-dihydroindol-5-yl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate

InChI

InChI=1S/C31H30N4O5/c1-39-31(38)22-7-9-24-25(18-22)33-30(37)28(24)29(20-5-3-2-4-6-20)32-23-8-10-26-21(17-23)11-12-35(26)27(36)19-34-13-15-40-16-14-34/h2-10,17-18,33,37H,11-16,19H2,1H3

InChI Key

JVDJHTYIWQIOCA-ZIADKAODSA-N

SMILES

COC(=O)C1=CC2=C(C=C1)C(=C(N2)O)C(=NC3=CC4=C(C=C3)N(CC4)C(=O)CN5CCOCC5)C6=CC=CC=C6

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

KBP-7018;  KBP 7018;  KBP7018.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl 2-hydroxy-3-[N-[1-(2-morpholin-4-ylacetyl)-2,3-dihydroindol-5-yl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 2-hydroxy-3-[N-[1-(2-morpholin-4-ylacetyl)-2,3-dihydroindol-5-yl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate
Reactant of Route 3
methyl 2-hydroxy-3-[N-[1-(2-morpholin-4-ylacetyl)-2,3-dihydroindol-5-yl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate
Reactant of Route 4
Reactant of Route 4
methyl 2-hydroxy-3-[N-[1-(2-morpholin-4-ylacetyl)-2,3-dihydroindol-5-yl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate
Reactant of Route 5
Reactant of Route 5
methyl 2-hydroxy-3-[N-[1-(2-morpholin-4-ylacetyl)-2,3-dihydroindol-5-yl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
methyl 2-hydroxy-3-[N-[1-(2-morpholin-4-ylacetyl)-2,3-dihydroindol-5-yl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate

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